molecular formula C16H16N2 B1400010 (1-Benzyl-1H-indol-4-yl)methanamine CAS No. 1339884-59-1

(1-Benzyl-1H-indol-4-yl)methanamine

Cat. No.: B1400010
CAS No.: 1339884-59-1
M. Wt: 236.31 g/mol
InChI Key: PCMQGRLAKLBYMW-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-indol-4-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzyl group attached to the nitrogen atom of the indole ring and a methanamine group at the 4-position of the indole ring.

Biochemical Analysis

Biochemical Properties

(1-Benzyl-1H-indol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . The compound also interacts with nicotinic acetylcholine receptors (nAChRs), particularly the hα7 and hα4β2 subtypes, through a competitive mechanism . These interactions highlight the compound’s potential in modulating cellular processes and signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . The compound influences cell function by arresting the cell cycle at the sub-G1 and G2/M phases, thereby inhibiting cell proliferation . Additionally, it affects cell signaling pathways and gene expression, contributing to its cytotoxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest . The compound also interacts with nAChRs, inhibiting their function through a competitive mechanism . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s (CYPs), which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential . Studies have shown that the compound can cross cell membranes and accumulate in target tissues, where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its subcellular localization, influencing its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-indol-4-yl)methanamine typically involves the following steps:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.

    N-Benzylation: The indole derivative is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Methanamine Introduction: The final step involves the introduction of the methanamine group at the 4-position of the indole ring. This can be achieved through a nucleophilic substitution reaction using a suitable amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-indol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylindole: Lacks the methanamine group, making it less versatile in chemical reactions.

    4-Methoxy-1-benzylindole: Contains a methoxy group instead of a methanamine group, altering its reactivity and biological activity.

    1-Benzyl-1H-indole-3-carbaldehyde: Features a carbaldehyde group at the 3-position, affecting its chemical properties and applications.

Uniqueness

(1-Benzyl-1H-indol-4-yl)methanamine is unique due to the presence of both the benzyl and methanamine groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

(1-benzylindol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-11-14-7-4-8-16-15(14)9-10-18(16)12-13-5-2-1-3-6-13/h1-10H,11-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMQGRLAKLBYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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